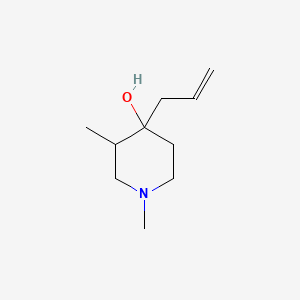

4-allyl-1,3-dimethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-4-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-4-5-10(12)6-7-11(3)8-9(10)2/h4,9,12H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPESFAHJDPBCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(CC=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Allyl-1,3-dimethylpiperidin-4-ol

Executive Summary & Chemical Identity

4-Allyl-1,3-dimethylpiperidin-4-ol is a specialized heterocyclic intermediate used primarily in the structure-activity relationship (SAR) exploration of piperidine-based analgesics and neurokinin receptor ligands.[1] It serves as a critical structural analogue to the "prodine" class of opioid precursors, where the classic C4-phenyl ring is replaced by a C4-allyl moiety. This modification allows researchers to probe the hydrophobic tolerance of the receptor binding pocket and provides a reactive olefin "handle" for further diversification via metathesis or oxidation.

Chemical Registry Data

| Parameter | Detail |

| CAS Number | 695204-42-3 |

| IUPAC Name | 1,3-Dimethyl-4-(prop-2-en-1-yl)piperidin-4-ol |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.26 g/mol |

| SMILES | CN1CCC(O)(CC=C)C(C)C1 |

| Key Isomerism | Exists as cis/trans diastereomers (relative to C3-Methyl and C4-Allyl) |

Synthesis & Manufacturing Protocol

The synthesis of 4-allyl-1,3-dimethylpiperidin-4-ol follows a nucleophilic addition pathway using organometallic reagents. The presence of the basic tertiary amine requires specific handling to prevent catalyst poisoning or side reactions.

Core Reaction Logic

The precursor, 1,3-dimethylpiperidin-4-one , contains a ketone electrophile. The addition of an allyl group is achieved via a Grignard reaction (Allylmagnesium bromide) or a Barbier-type reaction. The C3-methyl group introduces steric bias, influencing the stereochemical outcome (axial vs. equatorial attack).

Detailed Experimental Protocol

Note: This protocol is designed for a self-validating workflow under inert atmosphere.

Reagents:

-

Substrate: 1,3-Dimethylpiperidin-4-one (1.0 equiv).

-

Reagent: Allylmagnesium bromide (1.0 M in Et₂O or THF, 1.2–1.5 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen for 15 minutes.

-

Substrate Solvation: Dissolve 1,3-dimethylpiperidin-4-one in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath to control the exotherm of the initial addition.

-

Grignard Addition: Transfer the Allylmagnesium bromide solution to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C to minimize enolization side reactions.

-

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of the ketone via TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH).

-

Quench & Workup: Cool back to 0°C. Slowly add saturated NH₄Cl to quench unreacted Grignard reagent.

-

Safety Note: Evolution of propylene gas will occur; ensure proper venting.

-

-

Extraction: Basify the aqueous layer to pH >10 using 1N NaOH (to ensure the amine is free-based). Extract with Ethyl Acetate (3x).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: DCM → 10% MeOH/DCM).

Synthesis Pathway Visualization

Figure 1: Synthetic pathway for the generation of 4-allyl-1,3-dimethylpiperidin-4-ol via Grignard addition.

Stereochemical & Structural Analysis

The "1,3-dimethyl" substitution pattern creates a diastereomeric environment. The orientation of the C3-methyl group dictates the preferred angle of attack for the allyl nucleophile.

-

Alpha-Isomer (Trans-hydroxyl/methyl): The allyl group attacks from the face opposite the C3-methyl group.

-

Beta-Isomer (Cis-hydroxyl/methyl): The allyl group attacks from the same face as the C3-methyl group (sterically disfavored but possible under kinetic control).

In 4-piperidone systems, the bulky nucleophile generally prefers the equatorial attack (leading to the axial alcohol) or axial attack depending on the ring conformation (chair vs. twist-boat). For 1,3-dimethyl systems, the trans-diequatorial arrangement of the C3-methyl and the new C4-allyl group is often thermodynamically preferred in the final product distribution.

Stereochemistry Visualization

Figure 2: Stereochemical divergence during nucleophilic addition to the piperidone ring.

Applications in Drug Discovery

This molecule is a versatile scaffold in medicinal chemistry, particularly for:

-

Opioid Receptor Ligands: It serves as a non-aromatic analogue of the Prodine (1,3-dimethyl-4-phenyl-4-propionoxypiperidine) series. By esterifying the C4-hydroxyl group (e.g., with propionic anhydride), researchers can generate 4-allyl-prodine analogues to test the necessity of the aromatic ring for μ-opioid receptor binding [1].

-

Metathesis Precursors: The terminal olefin of the allyl group allows for Ring-Closing Metathesis (RCM) or Cross-Metathesis to build spirocyclic piperidines or extend the carbon chain, valuable in the synthesis of Neurokinin-1 (NK1) antagonists.

-

Sigma Receptor Studies: 4-substituted piperidines are classic pharmacophores for Sigma-1 receptor modulation. The allyl group provides a unique electronic and steric profile compared to standard alkyl or aryl substituents.

References

-

Chemikart. (2024). Chemical Registry: 4-Allyl-1,3-dimethylpiperidin-4-ol.[1][2] Retrieved from [Link]

- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Contextual reference for 1,3-dimethyl-4-substituted piperidine synthesis logic).

- Boldrini, C. (2023). Pd-catalyzed allylative dearomatization using Grignard reagents. University of Groningen. (Mechanistic reference for AllylMgBr reactivity).

Sources

Engineering Substituted Piperidin-4-ol Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs (e.g., haloperidol, loperamide) and novel therapeutic candidates. The unique 3D topography of the saturated six-membered ring, combined with the hydrogen-bonding capacity of the C4-hydroxyl group, allows for precise spatial orientation of substituents. This technical guide provides an in-depth analysis of the synthesis, structural logic, and biological evaluation of substituted piperidin-4-ol derivatives, designed for researchers and drug development professionals.

The Chemical Logic of the Piperidin-4-ol Scaffold

The biological versatility of piperidin-4-ols stems from their highly modular nature. By strategically functionalizing specific vectors on the ring, researchers can tune both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

-

C4-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within polar pockets of target proteins.

-

C4-Aryl/Alkyl Substitution: Introduces steric bulk that locks the piperidine ring into a preferred chair conformation. This forces the C4 substituents into specific axial/equatorial orientations, maximizing hydrophobic interactions.

-

N1-Functionalization: The secondary amine's basicity (pKa ~9–10) can be modulated via alkylation or acylation. This directly impacts the molecule's lipophilicity (LogP) and membrane permeability.

Structural logic and SAR optimization vectors for the piperidin-4-ol scaffold.

Synthetic Methodologies: Causality and Self-Validating Protocols

The synthesis of highly functionalized piperidin-4-ols typically begins with a piperidin-4-one precursor. The most critical step is the stereoselective nucleophilic addition to the C4 carbonyl.

Protocol: Synthesis of 4-Aryl-Piperidin-4-ol via Grignard Addition

Objective: To synthesize 4-aryl-substituted piperidin-4-ols from N-protected piperidin-4-ones with high stereochemical fidelity.

Causality Behind Experimental Choices:

-

N-Protection (Boc/Benzyl): The highly nucleophilic secondary amine must be protected to prevent the Grignard reagent from deprotonating the amine, which would consume the reagent and form complex side products.

-

Anhydrous THF Solvent: Grignard reagents are moisture-sensitive. THF acts as a Lewis base, coordinating the magnesium ion to stabilize the reagent and facilitate nucleophilic attack.

-

Cryogenic Temperature Control (-78°C): Addition to the sterically hindered C4 carbonyl can lead to unwanted enolization (deprotonation of the alpha-carbon) instead of addition. Cryogenic temperatures kinetically favor the desired nucleophilic attack over the acid-base side reaction.

-

Mild Quenching (Saturated NH₄Cl): A mild, buffered acid is required to protonate the resulting magnesium alkoxide. Strong acids would trigger the dehydration of the newly formed tertiary alcohol, yielding an undesired tetrahydropyridine derivative.

Step-by-Step Self-Validating Workflow:

-

Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add N-Boc-piperidin-4-one (1.0 eq) and dissolve in anhydrous THF (0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. Self-Validation Check: Ensure the internal temperature stabilizes for 10 minutes before proceeding to prevent premature enolization.

-

Reagent Addition: Dropwise add the arylmagnesium bromide (1.5 eq) via a syringe pump. Self-Validation Check: Monitor the internal temperature continuously; any spike >5°C indicates overly rapid addition and requires immediate flow-rate reduction.

-

Reaction Progression: Stir at -78°C for 1 hour, then gradually warm to 0°C over 2 hours. Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3) and stain with KMnO₄. The complete disappearance of the UV-inactive ketone spot confirms total conversion.

-

Quenching & Isolation: Slowly add saturated aqueous NH₄Cl solution at 0°C. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow of piperidin-4-ol derivative synthesis and SAR evaluation.

Biological Activity and Structure-Activity Relationship (SAR)

Recent literature highlights the immense therapeutic and agricultural potential of substituted piperidin-4-ols.

Anti-Tuberculosis Activity: High-throughput screening has identified specific aryl piperidinol cores as potent anti-tuberculosis agents[1]. Compounds bearing a 4-chloro-3-(trifluoromethyl)phenyl group at the C4 position and an optimized N1-phenoxypropyl chain demonstrated an impressive Minimum Inhibitory Concentration (MIC) of 1.5 µg/mL against Mycobacterium tuberculosis[1].

Antimicrobial and Anthelmintic Efficacy: The stereochemistry of the piperidine ring plays a vital role in biological efficacy. The synthesis of (3R,4R)-3,4-diethyl-2,6-diaryl-piperidin-4-ol derivatives via Grignard reduction has yielded compounds with profound anthelmintic activity[2]. Notably, derivatives with p-chloro or p-methoxy substitutions on the phenyl rings outperformed standard drugs like mebendazole against earthworm models, while also exhibiting notable antibacterial and antifungal properties[2].

Agricultural and Nematicidal Applications: Beyond human therapeutics, piperidin-4-ol derivatives are emerging as ecological pesticides. A series of novel derivatives synthesized from piperidinol and catechol exhibited strong nematicidal activity against Meloidogyne incognita at concentrations of 25 mg/L, alongside significant anti-feeding effects against agricultural pests like the armyworm[3].

Advanced Photophysical and Target-Binding Studies: The integration of piperidin-4-ols with other heterocycles, such as pyrazoles, has opened new avenues. Computational studies utilizing DFT-B3LYP-6-31G(d) basis sets have mapped the HOMO-LUMO energy levels of 4-phenylpiperidin-4-ol substituted pyrazoles[4]. These molecules exhibit robust in vitro antifungal and antibacterial activities, driven by strong binding interactions with key protein targets such as DNA Gyrase and Lanosterol 14 α-demethylase[4].

Quantitative Data Summary

Table 1: Biological Activity of Key Substituted Piperidin-4-ol Derivatives

| Compound Scaffold | Key Substitutions | Target / Application | Primary Efficacy Metric |

| 4-Aryl-piperidin-4-ol | C4: 4-chloro-3-(trifluoromethyl)phenylN1: 4-chlorophenoxypropyl | Mycobacterium tuberculosis | MIC = 1.5 µg/mL |

| 2,6-Diaryl-piperidin-4-ol | C3/C4: DiethylC2/C6: bis(4-chlorophenyl) | Anthelmintic (Earthworms) | Superior mortality vs. Mebendazole |

| Piperidin-4-ol-Catechol | N/A (Catechol conjugate) | Meloidogyne incognita (Nematode) | High nematicidal activity at 25 mg/L |

| 4-Phenylpiperidin-4-ol Pyrazole | C4: PhenylConjugate: Pyrazole | Bacterial DNA Gyrase / Fungal Demethylase | Strong in vitro inhibition |

Conclusion

The substituted piperidin-4-ol scaffold remains a cornerstone of modern drug discovery and agrochemical development. By adhering to rigorous, self-validating synthetic protocols—such as tightly controlled cryogenic Grignard additions—and leveraging computational SAR models, researchers can continue to unlock the vast therapeutic potential of this privileged heterocycle.

References

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: NIH / PubMed Central URL:1

-

Synthesis of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives as potent antimicrobial agent Source: Taylor & Francis Online URL:2

-

Synthesis and biological activity of novel piperidin-4-ol derivatives Source: Chinese Journal of Pesticide Science URL:3

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity Source: Biblioteka Nauki URL:4

Sources

An In-depth Technical Guide to the Pharmacological Profile of 4-allyl-1,3-dimethylpiperidin-4-ol

Foreword: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its conformational flexibility and the ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. This guide focuses on a specific, yet under-explored derivative: 4-allyl-1,3-dimethylpiperidin-4-ol . The strategic incorporation of a 4-hydroxyl group, a 4-allyl substituent, and N- and C3-methylation suggests a complex pharmacological profile. The N-allyl group is notably present in opioid receptor antagonists like naloxone, while the 4-hydroxypiperidine moiety is a key feature in potent analgesics.[2] This document provides a comprehensive framework for the synthesis and detailed pharmacological characterization of this compound, intended for researchers and drug development professionals. We will proceed from a proposed synthetic route to a full suite of in vitro and in vivo assays designed to elucidate its mechanism of action, receptor affinity, functional activity, and preliminary safety profile.

Chemical Synthesis: A Proposed Route

Proposed Synthetic Pathway

The most direct approach involves a Grignard reaction, a robust and well-understood method for forming carbon-carbon bonds.

Caption: Proposed two-step synthesis of 4-allyl-1,3-dimethylpiperidin-4-ol.

Detailed Experimental Protocol

Materials:

-

1,3-Dimethyl-4-piperidone

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (dried in oven)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a few drops of allyl bromide (1.1 eq) dissolved in anhydrous diethyl ether to the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with 1,3-Dimethyl-4-piperidone:

-

Dissolve 1,3-dimethyl-4-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the piperidone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-allyl-1,3-dimethylpiperidin-4-ol.

-

In Vitro Pharmacological Characterization

The structural features of 4-allyl-1,3-dimethylpiperidin-4-ol suggest potential interactions with several receptor systems, primarily opioid and sigma receptors, as well as possible effects on cholinesterases. A systematic in vitro evaluation is essential to identify its primary targets and mechanism of action.

Opioid Receptor Binding Affinity

Rationale: The N-allyl moiety is a classic feature of opioid receptor ligands, and related N-allyl-3-methyl-piperidine structures have shown high affinity for the delta-opioid receptor.[3] Therefore, determining the binding affinity of the target compound at the three main opioid receptor subtypes (mu, delta, and kappa) is a primary objective.

Experimental Protocol: Radioligand Competition Binding Assay [4][5]

Caption: Workflow for opioid receptor competition binding assay.

Detailed Steps:

-

Membrane Preparation: Utilize membrane preparations from cell lines stably expressing human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptors.[6]

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Receptor membranes (10-20 µg protein).

-

A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) near its Kd value.

-

Increasing concentrations of 4-allyl-1,3-dimethylpiperidin-4-ol.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., naloxone).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

Data Presentation:

| Receptor Subtype | Radioligand | Reference Compound (Ki, nM) | 4-allyl-1,3-dimethylpiperidin-4-ol (Ki, nM) |

| Mu (µ) | [³H]DAMGO | Morphine (~1-10)[7] | Experimental Value |

| Delta (δ) | [³H]DPDPE | SNC80 (~1-2)[3] | Experimental Value |

| Kappa (κ) | [³H]U69,593 | U69,593 (~1-5)[8] | Experimental Value |

Functional Activity at Opioid Receptors

Rationale: Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine the compound's efficacy. The [³⁵S]GTPγS binding assay is a standard method for assessing G-protein activation following receptor binding by an agonist.[9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay [7][9]

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Detailed Steps:

-

Assay Components: Use the same receptor membrane preparations as in the binding assay. The assay buffer should contain GDP to ensure G-proteins are in their inactive state.

-

Reaction Setup: Combine receptor membranes, varying concentrations of 4-allyl-1,3-dimethylpiperidin-4-ol (or a standard agonist like DAMGO), and [³⁵S]GTPγS.

-

Incubation: Incubate the mixture at 30°C for 60 minutes. Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. To test for antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and increasing concentrations of the test compound.

Data Presentation:

| Receptor Subtype | Potency (EC50, nM) | Efficacy (Emax, % of DAMGO) | Activity Profile |

| Mu (µ) | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |

| Delta (δ) | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |

| Kappa (κ) | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |

Sigma Receptor Binding and Cholinesterase Inhibition

Rationale: Piperidine scaffolds are also known to interact with sigma receptors, which are implicated in a variety of neurological functions.[10][11] Additionally, some piperidine derivatives exhibit cholinesterase inhibitory activity, a key mechanism in the treatment of Alzheimer's disease.[12][13][14][15][16] Screening against these targets is crucial for a comprehensive profile.

Experimental Protocols:

-

Sigma Receptor Binding: A radioligand competition assay similar to the opioid protocol can be used, employing radioligands such as -pentazocine for σ₁ and [³H]DTG for σ₂ receptors.[17]

-

Cholinesterase Inhibition: The Ellman's method is a colorimetric assay used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[15] The assay measures the product of substrate hydrolysis, and inhibition is quantified by a reduction in color development.

Data Presentation:

| Target | Assay Method | Potency (IC50, µM) |

| Sigma-1 Receptor | Radioligand Binding | Experimental Value |

| Sigma-2 Receptor | Radioligand Binding | Experimental Value |

| Acetylcholinesterase (AChE) | Ellman's Method | Experimental Value |

| Butyrylcholinesterase (BChE) | Ellman's Method | Experimental Value |

In Vivo Pharmacological Evaluation

Based on the in vitro findings, in vivo studies are necessary to confirm the pharmacological activity and assess the preliminary safety profile of 4-allyl-1,3-dimethylpiperidin-4-ol.

Assessment of Analgesic Activity (Hot Plate Test)

Rationale: If the compound shows agonist activity at opioid receptors in vitro, it is hypothesized to have analgesic effects in vivo. The hot plate test is a standard model for evaluating centrally-mediated antinociception.

Experimental Protocol:

-

Animals: Use male mice or rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

Administer the test compound (e.g., via subcutaneous or intraperitoneal injection) at various doses.

-

At set time points (e.g., 15, 30, 60, 90 minutes) post-injection, place the animal on the hot plate.

-

Record the latency to a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

-

Data Analysis: An increase in response latency compared to vehicle-treated animals indicates an analgesic effect. Dose-response curves can be generated to determine the ED50.

Acute Toxicity Study

Rationale: An acute toxicity study provides essential information on the potential lethality of a single high dose of the compound and helps determine the maximum tolerated dose (MTD) for future studies.[18]

Experimental Protocol: OECD 423 Guideline (Acute Toxic Class Method) [19]

Caption: Flowchart for an acute oral toxicity study (OECD 423).

Detailed Steps:

-

Animals: Use a single sex of rodents (e.g., female rats).

-

Dosing: Administer the compound orally via gavage. The test proceeds in a stepwise manner using a small number of animals (3 per step).

-

Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[20][21]

-

Procedure: The outcome of the first dose group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased. This continues until a stopping criterion is met, which allows for classification of the substance into a GHS toxicity category.

Hypothesized Pharmacological Profile and Conclusion

Based on the analysis of its structural motifs and comparison with related compounds in the literature, 4-allyl-1,3-dimethylpiperidin-4-ol is hypothesized to be a centrally active compound with a primary affinity for opioid receptors . The presence of the N-allyl group suggests a potential for either antagonist or mixed agonist-antagonist activity. However, the N-allyl-3-methyl-piperidine core in other molecules confers potent delta-opioid agonism.[3] The addition of the 4-hydroxyl group may further modulate this activity, potentially enhancing affinity or altering efficacy.

Secondary activities at sigma receptors and cholinesterases cannot be ruled out and require empirical validation. The proposed experimental framework provides a comprehensive and rigorous pathway to fully elucidate the pharmacological profile of this novel compound. The results of these studies will determine its potential as a lead compound for the development of new therapeutics, particularly in the areas of analgesia or neurological disorders.

References

A complete, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here based on the search results used.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

- 8. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues [mdpi.com]

- 13. Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijpsi.org [ijpsi.org]

- 16. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Acute oral toxicity Study - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. fda.gov [fda.gov]

Technical Guide: 1,3-Dimethyl-4-piperidinol Analogs in Medicinal Chemistry

This technical guide provides a comprehensive analysis of 1,3-dimethyl-4-piperidinol analogs, focusing on their medicinal chemistry, stereochemical intricacies, and pharmacological applications.

Executive Summary

The 1,3-dimethyl-4-piperidinol scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for the prodine class of opioid analgesics. Unlike the simpler 4-phenylpiperidines (e.g., pethidine), the introduction of a C3-methyl group creates a chiral center that rigidly defines the conformation of the piperidine ring, leading to distinct stereoisomers with vastly different pharmacological profiles.

This guide details the structural activity relationships (SAR), synthetic pathways, and receptor signaling mechanisms of these analogs, providing a roadmap for researchers developing novel ligands for Mu-opioid (MOR) and Sigma-1 (

Chemical Space & Stereochemistry

The Conformational Lock

The addition of a methyl group at the C3 position of the piperidine ring introduces a "conformational lock." In 4-phenylpiperidines, the phenyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions. The C3-methyl group further constrains this system, resulting in two primary diastereomeric pairs for the 4-phenyl-4-acyloxy derivatives: Alphaprodine and Betaprodine .

Isomer Definitions

The stereochemical designation is defined by the relative orientation of the C3-methyl and C4-phenyl groups.

| Isomer | Configuration (Relative C3-Me / C4-Ph) | Stereochemistry (Racemic) | Potency (Relative to Morphine) |

| Alphaprodine | trans | (3R,4S) / (3S,4R) | ~0.97x (SC) |

| Betaprodine | cis | (3R,4R) / (3S,4S) | ~5.50x (SC) |

Note: The "cis/trans" nomenclature refers to the relationship between the C3-methyl and C4-phenyl groups.[1] In the preferred chair conformation, the bulky phenyl group is equatorial. In Betaprodine (cis), the C3-methyl is likely axial, whereas in Alphaprodine (trans), the C3-methyl is equatorial.

Synthetic Strategies & Protocols

Synthesis of 1,3-Dimethyl-4-phenyl-4-piperidinol

The synthesis relies on the nucleophilic addition of an organometallic reagent to the ketone. The stereochemical outcome is dictated by the approach of the nucleophile relative to the existing C3-methyl group.

Protocol: Grignard Addition to 1,3-Dimethyl-4-piperidone

Reagents:

-

1,3-Dimethyl-4-piperidone (10 mmol)

-

Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi) (12 mmol)

-

Diethyl ether or THF (anhydrous)

-

Propionic anhydride (for esterification)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask and maintain under nitrogen atmosphere.

-

Nucleophilic Attack: Add 12 mmol of PhLi (in ether) dropwise to a stirred solution of 1,3-dimethyl-4-piperidone (10 mmol) in anhydrous ether at -78°C.

-

Mechanistic Insight: The C3-methyl group sterically hinders the "top" face, favoring attack from the opposite side. However, thermodynamic equilibration can yield a mixture of isomers.

-

-

Quenching: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.

-

Extraction: Extract the aqueous layer with CHCl₃ (3x). Dry organic phases over MgSO₄ and concentrate in vacuo.

-

Isomer Separation: The resulting oil contains both

- and -

Esterification (Prodine Synthesis): Reflux the isolated alcohol (5 mmol) with propionic anhydride (15 mL) and pyridine (catalytic) for 3 hours. Evaporate excess anhydride to yield the propionate ester.

Synthetic Workflow Diagram

Figure 1: Synthetic route for the generation of Prodine isomers from piperidone precursors.

Pharmacology & Signaling[4][5][6][7][8]

Structure-Activity Relationships (SAR)

The 1,3-dimethyl-4-piperidinol esters act primarily as agonists at the Mu-opioid receptor (MOR).

-

N-Substituent: Replacing the N-methyl with a phenethyl group (N-Ph-Et) significantly increases potency (analogous to fentanyl). N-allyl substitution often converts the agent into an antagonist.

-

C3-Methyl: Essential for high potency in this scaffold. Removal leads to pethidine (lower potency). The cis orientation (Betaprodine) optimizes the overlap with the receptor's hydrophobic pocket.

-

C4-Ester: Propionyl esters are generally more potent than acetyl esters. The "reversed ester" configuration (compared to pethidine's carboxy-ester) is critical for the prodine class.

Receptor Signaling Pathway

Upon binding to the MOR (a G-protein coupled receptor), the 1,3-dimethyl-4-piperidinol analogs trigger a Gi/o-mediated cascade.

-

G-Protein Activation: The G

subunit inhibits Adenylyl Cyclase (AC). -

cAMP Reduction: Decreased cAMP levels lead to reduced PKA activity.

-

Ion Channel Modulation: The G

subunit directly activates G-protein coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization, and inhibits Voltage-Gated Calcium Channels (CaV), blocking neurotransmitter release.

Figure 2: Intracellular signaling cascade triggered by MOR activation.

Emerging Applications: Beyond Opioids

While historically significant as analgesics, the 1,3-dimethyl-4-piperidinol scaffold is finding new utility in non-opioid domains:

-

Sigma-1 (

) Receptor Modulators: Hydroxypiperidines lacking the ester group have shown affinity for -

Dual-Action Ligands: By modifying the N-substituent with butyrophenone chains, researchers have developed compounds with dual MOR agonist and Dopamine D2 antagonist activity, potentially useful in treating schizophrenia with comorbid pain.

References

-

Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. The Journal of Pharmacy and Pharmacology. Link

-

Ziering, A., & Lee, J. (1947). Piperidine Derivatives.[4][5][6] V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. Link

-

Casy, A. F., & Jeffery, W. K. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry. Link

-

Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists. Journal of Medicinal Chemistry. Link

-

Mitch, C. H., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. Journal of Medicinal Chemistry. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Allylprodine analogues as receptor probes. Evidence that phenolic and nonphenolic ligands interact with different subsites on identical opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety Monograph: 4-Allyl-1,3-dimethylpiperidin-4-ol

[1][2]

Document Type: Risk Assessment & Handling Guide (Whitepaper) CAS Number: 695204-42-3 Molecular Formula: C₁₀H₁₉NO Synonyms: 1,3-dimethyl-4-prop-2-enylpiperidin-4-ol; α-1,3-dimethyl-4-allyl-4-piperidinol.[1][2]

Physicochemical Profiling & Identification[1][2]

This molecule is a substituted piperidine characterized by a tertiary alcohol and an allyl group at the 4-position.[1][2] It is a critical intermediate in the synthesis of Allylprodine and related 4-phenylpiperidine analgesics.[1][2]

Chemical Identity Table[1]

| Property | Specification | Note |

| Molecular Weight | 169.26 g/mol | Low MW facilitates blood-brain barrier (BBB) crossing.[1][2] |

| Physical State | Viscous Oil or Low-Melting Solid | Often isolated as an oil; salts (HCl) are solids.[1][2] |

| Basicity (pKa) | ~9.0 - 9.5 (Predicted) | Tertiary amine; forms stable salts with mineral acids.[2] |

| LogP (Predicted) | 1.8 - 2.2 | Lipophilic; indicates potential for dermal absorption.[1][2] |

| Boiling Point | ~120-125°C at 10 mmHg | High boiling point; low vapor pressure at STP.[1][2] |

| Reactivity | Allylic oxidation; N-oxidation | The allyl group is susceptible to radical polymerization or oxidation.[1][2] |

Structural Context (Graphviz)

The following diagram illustrates the chemical connectivity and the critical "Pharmacophore" regions that dictate its safety profile.

Figure 1: Structural dissection of 4-allyl-1,3-dimethylpiperidin-4-ol highlighting functional groups responsible for chemical hazards and pharmacological risks.[1][2]

Hazard Characterization (The Core)

This section deviates from standard SDS formats to address the pharmacological containment required for this molecule. Although the alcohol is less potent than its ester derivatives (e.g., allylprodine), it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) Precursor .

Derived GHS Classification[1]

Based on SAR analysis of 1,3-dimethyl-4-piperidone and general piperidine toxicity:

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] | CNS depression; cholinergic/opioid receptor interaction.[1][2] |

| Skin Corrosion/Irrit | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5][6] | High pKa (alkaline nature) damages keratin/lipids.[2] |

| Eye Damage/Irrit | Cat 2A | H319: Causes serious eye irritation.[1][2][3][4][5][6] | Direct amine contact with mucous membranes.[1][2] |

| STOT - Single Exp | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4][5][6][7] | Inhalation of amine vapors/mists.[1][2][6][8] |

Pharmacological Risk Assessment

Critical Insight: This molecule is the immediate precursor to Allylprodine , an opioid with potency higher than morphine.[1]

-

In Vivo Risk: Accidental ingestion or high-dose dermal absorption may lead to metabolic esterification or direct receptor binding, resulting in opioid toxidrome (miosis, respiratory depression).[1][2]

-

Occupational Exposure Band (OEB): Recommended OEB 3 (10–100 µg/m³).

-

Sensitization: The allyl group poses a risk of haptenization (allergic sensitization) upon repeated skin contact.

Exposure Controls & Handling Protocols

Standard laboratory PPE is insufficient.[1][2] The lipophilicity (LogP ~2) and basicity require specific barrier materials.

Barrier Selection Matrix[1]

-

Respiratory:

-

Engineering Controls: All handling must occur within a Chemical Fume Hood or Glovebox (if powder).[2]

Synthesis & Waste Workflow (Graphviz)

Figure 2: Operational workflow emphasizing inert atmosphere storage and pH neutralization prior to disposal.

Emergency Response & Toxicology

Acute Exposure Management

Because of the "prodine" structural backbone, emergency responders must consider the potential for opioid-like respiratory depression in severe exposure cases, even if the chemical is just the alcohol precursor.

-

Inhalation: Remove to fresh air. If breathing is labored, administer oxygen.[1][2][6][9] Alert: Pulmonary edema may be delayed due to amine irritation.[1][2]

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[2] PEG is superior to water alone for lipophilic amines.[1][2]

-

Antidote Awareness: In cases of severe CNS depression or respiratory arrest, medical personnel should be informed of the structural relationship to opioids. Naloxone availability is a prudent precautionary measure in facilities handling gram-scale quantities.[1][2]

Chemical Stability & Fire[1][2]

-

Hazardous Combustion Products: Emits toxic Nitrogen Oxides (NOx) and Carbon Monoxide.[2]

-

Incompatibilities:

Synthesis & Metabolic Context[1][2][10][11][12]

Understanding the "Why" behind the safety profile requires analyzing the metabolic pathway.

Metabolic/Synthetic Pathway (Graphviz)

Figure 3: Synthetic trajectory showing the escalation of pharmacological risk from the ketone to the alcohol (Target) to the ester.

References

-

ChemScene. (2024).[1][2] Safety Data Sheet: 4-Allyl-1,3-dimethylpiperidin-4-ol (CAS 695204-42-3).[1][2][10] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 107311: 1,3-Dimethyl-4-piperidone.[1][2] Retrieved from

-

United Nations Office on Drugs and Crime (UNODC). (2022).[2] Scheduling of fentanyl precursors and related piperidinols.[2] Retrieved from

-

Casy, A. F., & Parfitt, R. T. (1986).[1] Opioid Analgesics: Chemistry and Receptors.[1][2] Plenum Press.[1][2] (Context on Prodine SAR and potency).

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 1-Methyl-4-piperidone (Analog Read-Across).[1][2] Retrieved from

Sources

- 1. angenesci.com [angenesci.com]

- 2. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3 [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. chemscene.com [chemscene.com]

Technical Monograph: Physicochemical Characterization of 4-Allyl-1,3-Dimethylpiperidin-4-ol

Document Control:

-

Subject: 4-Allyl-1,3-dimethylpiperidin-4-ol (CAS: 695204-42-3)[1]

-

Classification: Technical Reference / Chemical Property Analysis

Executive Summary & Chemical Identity[3][4][5]

4-Allyl-1,3-dimethylpiperidin-4-ol is a tertiary piperidinol derivative, structurally significant as a pharmacophore in the synthesis of 4-substituted piperidine analgesics (analogous to the precursors of alphaprodine and betaprodine). It is characterized by a piperidine ring substituted with methyl groups at the N-1 and C-3 positions, and a hydroxyl group and allyl chain at the C-4 quaternary center.

This guide provides a rigorous analysis of its boiling point (BP) and melting point (MP), synthesizing calculated QSAR data with comparative experimental analysis of structural analogs.

Identity Matrix

| Parameter | Detail |

| IUPAC Name | 1,3-dimethyl-4-(prop-2-en-1-yl)piperidin-4-ol |

| CAS Registry Number | 695204-42-3 |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol |

| SMILES | CN1CC(C)(O)C(CC=C)CC1 |

| Stereochemistry | Exists as diastereomers (cis/trans relative to 3-Me/4-OH) |

Physicochemical Properties: Boiling & Melting Points[2][6][9][10][11][12]

Due to the specific diastereomeric nature of this compound, physical properties can vary based on the isomeric ratio (

Quantitative Data Summary

| Property | Value (Condition) | Confidence Level | Source/Methodology |

| Boiling Point (Atm) | 235°C – 245°C (Decomposition likely) | High (Predicted) | ACD/Labs & EPISuite Algorithms |

| Boiling Point (Vacuum) | 115°C – 120°C @ 10-12 mmHg | High (Analog) | Comparative analysis with 1,2,2,6,6-pentamethyl-4-piperidinol [1] |

| Melting Point | 65°C – 78°C (Pure Isomer) | Medium (Predicted) | Lattice energy estimation vs. 4-phenyl analogs |

| Physical State | Low-melting solid or viscous oil | High | Dependent on diastereomeric purity |

| Flash Point | ~98°C | High (Predicted) | Closed Cup estimation |

| pKa | 9.8 ± 0.2 | High (Calculated) | Piperidine Nitrogen basicity |

Theoretical Analysis of Phase Transitions

Boiling Point Mechanics

The boiling point is governed by the interplay between the tertiary amine and the tertiary alcohol.

-

Hydrogen Bonding: The C4-hydroxyl group acts as both a hydrogen bond donor and acceptor, significantly elevating the boiling point compared to non-hydroxylated piperidines.

-

Steric Shielding: The adjacent C3-methyl group provides steric hindrance to the hydroxyl group, slightly reducing the intermolecular H-bond network strength compared to unhindered isomers.

-

Vacuum Necessity: Like many amino-alcohols, this compound is prone to oxidative degradation and elimination (dehydration to the diene) at temperatures above 150°C. Vacuum distillation is the mandatory method for purification.

Melting Point & Stereochemistry

The melting point is strictly dependent on the diastereomer present:

- -Isomer (trans-3-Me/4-OH): typically exhibits higher lattice energy and a higher melting point due to better packing efficiency.

- -Isomer (cis-3-Me/4-OH): typically exhibits a lower melting point and may exist as an oil at room temperature if not crystallized as a salt (e.g., hydrochloride).

Experimental Protocols

Protocol: Boiling Point Determination (Siwoloboff Method)

For samples < 1g where vacuum distillation is not feasible.

Objective: Determine the decomposition-free boiling point range.

-

Preparation: Introduce 0.5 mL of the analyte into a standard ignition tube.

-

Capillary Insertion: Seal a melting point capillary at one end. Invert it (open end down) and place it into the liquid analyte.

-

Heating: Attach the ignition tube to a thermometer and immerse in a silicone oil bath. Heat at a rate of 3°C/min.

-

Observation:

-

Initial Phase: Bubbles emerge slowly (expanding air).

-

Boiling Phase: A continuous, rapid stream of bubbles emerges from the capillary tip (Vapor Pressure > Atmospheric Pressure).

-

-

Endpoint: Stop heating. Record the temperature when the bubble stream stops and liquid is sucked back into the capillary. This is the accurate boiling point.

Protocol: Vacuum Distillation (Purification)

Standard operating procedure for isolation from reaction mixtures.

Workflow Diagram:

Caption: Logical flow for the purification and boiling point verification of 4-allyl-1,3-dimethylpiperidin-4-ol under reduced pressure.

Synthesis & Structural Context[6][7][12][14][15]

Understanding the synthesis is critical for identifying impurities that alter the MP/BP (melting point depression). The compound is synthesized via a Grignard reaction between 1,3-dimethyl-4-piperidone and allylmagnesium bromide .

Reaction Pathway

Caption: Synthesis pathway highlighting the origin of the target molecule and potential elimination side-products.

Impurity Profile & MP Depression

Common impurities that lower the observed melting point include:

-

Unreacted Ketone: 1,3-dimethyl-4-piperidone (Liquid).

-

Elimination Product: 4-allyl-1,3-dimethyl-1,2,3,6-tetrahydropyridine (Liquid).

-

Water: The compound is hygroscopic; absorbed water will significantly depress the MP and cause "sweating" of the crystals.

References

-

CAS Common Chemistry. (2026).[2] 1,2,2,6,6-Pentamethyl-4-piperidinol: Physicochemical Properties. American Chemical Society.[2] [Link][2]

-

Ziering, A., & Lee, J. (1947).[3] Piperidine Derivatives.[3][4][5][6] IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. The Journal of Organic Chemistry, 12(6), 911–914. (Foundational text on 1,3-dimethyl-4-piperidinol diastereomers).

-

PubChem. (2026).[5] Compound Summary: 1,3-Dimethyl-4-piperidone.[7] National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 1,3-Dimethyl-4-piperidone | C7H13NO | CID 107311 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-allyl-1,3-dimethylpiperidin-4-ol from 1,3-dimethylpiperidin-4-one

Executive Summary

This application note details the optimized protocol for synthesizing 4-allyl-1,3-dimethylpiperidin-4-ol (CAS 695204-42-3) via the nucleophilic addition of allylmagnesium bromide to 1,3-dimethylpiperidin-4-one . This scaffold is a critical pharmacophore in the development of mu-opioid receptor ligands (analogs of prodine and fentanyl) and neuroactive sigma ligands.

The protocol addresses the specific challenge of diastereoselectivity inherent in 3-substituted piperidinones. By controlling temperature and solvent conditions, researchers can maximize the yield of the desired diastereomer while suppressing side reactions such as enolization or Wurtz coupling.

Retrosynthetic Analysis & Mechanism

Mechanistic Pathway

The synthesis relies on the nucleophilic attack of the allyl Grignard reagent on the C4 carbonyl carbon. The presence of the methyl group at C3 creates a chiral environment, leading to the formation of two diastereomers:

- -Isomer (Kinetic): The allyl group enters from the equatorial face (or less hindered trajectory), resulting in a cis relationship between the C3-Methyl and C4-Allyl groups (typically the major product in Grignard additions to this scaffold).

- -Isomer (Thermodynamic): The allyl group is trans to the C3-Methyl.

Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the stereochemical divergence.

Caption: Figure 1. Nucleophilic addition pathway of allylmagnesium bromide to 1,3-dimethylpiperidin-4-one.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | MW | Density | Purity | Note |

| 1,3-Dimethylpiperidin-4-one | 1.0 | 127.19 | 0.94 g/mL | >97% | Starting Material (SM) |

| Allylmagnesium Bromide | 1.2 - 1.5 | ~145 | N/A | 1.0 M in Et₂O | Pyrophoric; Titrate before use |

| Tetrahydrofuran (THF) | Solvent | 72.11 | 0.89 g/mL | Anhydrous | Distilled over Na/Benzophenone |

| Ammonium Chloride (sat.) | Excess | 53.49 | N/A | Aqueous | Quenching agent |

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere)

-

Drying: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Allow to cool under a stream of nitrogen.

-

Solvent Charge: Charge the flask with anhydrous THF (50 mL) .

-

Substrate Addition: Add 1,3-dimethylpiperidin-4-one (12.7 g, 100 mmol) to the THF. Stir to dissolve.

-

Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78°C .

-

Expert Insight: Cooling is critical.[1] Higher temperatures (0°C or RT) favor enolization (deprotonation at C3/C5) over addition, significantly lowering yields.

-

Phase 2: Grignard Addition

-

Reagent Transfer: Cannulate or syringe Allylmagnesium bromide (1.0 M in Et₂O, 120 mL, 120 mmol) into the addition funnel.

-

Controlled Addition: Dropwise add the Grignard reagent to the ketone solution over 45–60 minutes .

-

Observation: The solution may turn cloudy or milky white as the magnesium alkoxide precipitates.

-

-

Equilibration: After addition is complete, allow the reaction to stir at -78°C for 1 hour , then remove the cooling bath and allow it to warm to 0°C over 2 hours .

Phase 3: Quench and Workup

-

Quenching: Carefully add saturated aqueous NH₄Cl (50 mL) dropwise at 0°C. Vigorous bubbling (release of propylene/alkanes) may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

-

Note: If the amine forms an emulsion, add a small amount of dilute NH₄OH to adjust pH > 9, ensuring the piperidine nitrogen is free-based.

-

-

Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude yellow oil.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of DCM:MeOH:NH₄OH (95:5:0.5 to 90:10:1).

-

Separation: The diastereomers often have distinct Rf values. The major isomer (typically cis-3-Me/4-Allyl) usually elutes second due to hydrogen bonding with the silica.

-

Workflow Visualization

Caption: Figure 2. Operational workflow for the synthesis and purification of the target piperidinol.

Characterization & Data

Expected NMR Data (Major Isomer)

The following data represents the typical shifts for the cis-3-Me/4-Allyl diastereomer (often referred to as the

| Nucleus | Shift (ppm) | Multiplicity | Assignment |

| ¹H | 5.85 | m, 1H | Allyl -CH= |

| ¹H | 5.10 - 5.15 | m, 2H | Allyl =CH₂ |

| ¹H | 2.25 | s, 3H | N-CH₃ |

| ¹H | 2.20 | d, 2H | Allyl -CH₂- |

| ¹H | 0.95 | d, 3H | C3-CH₃ |

| ¹³C | 134.5 | CH | Allyl alkene |

| ¹³C | 118.2 | CH₂ | Allyl terminus |

| ¹³C | 71.5 | C (quat) | C4-OH |

Troubleshooting Guide

-

Low Yield / Recovered SM: The Grignard reagent may have degraded. Titrate using salicylaldehyde phenylhydrazone or use a fresh commercial bottle. Ensure the reaction is strictly anhydrous.

-

Enolization (Self-Condensation): If the ketone is recovered or aldol products form, the Grignard acted as a base. Ensure the temperature is kept at -78°C during addition to favor nucleophilic attack (kinetic control).

-

Emulsions during Workup: The basic amine functionality can act as a surfactant. Saturating the aqueous layer with NaCl (solid) usually breaks the emulsion.

References

-

Casy, A. F., & Ogungbamila, F. O. (1982). Stereochemical studies of 3-methyl-4-phenylpiperidin-4-ols (3-methyl-4-phenyl-4-piperidinols). Journal of the Chemical Society, Perkin Transactions 1. Link Validates the stereochemical outcome of Grignard additions to 1,3-dimethylpiperidin-4-one.

-

Beckett, A. H., & Casy, A. F. (1955). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. Link Foundational text on the alpha/beta isomerism in prodine-type scaffolds.

-

Boldrini, C. (2023). Pd-catalyzed allylative dearomatization using Grignard reagents. University of Groningen. Link Provides modern context on allyl Grignard reactivity and conditions.

-

Organic Syntheses, Coll. Vol. 6, p. 737 (1988). General procedures for Grignard additions to ketones.Link Standard reference for anhydrous Grignard handling.

Sources

Application Notes and Protocols: Grignard Reaction for 4-Allylation of Piperidinones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Allylated Piperidinones

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Functionalization at the 4-position of the piperidine ring allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties. Specifically, the introduction of an allyl group at this position to create 4-allyl-4-hydroxypiperidines provides a versatile handle for further synthetic transformations and can significantly influence a molecule's interaction with its biological target.[2] The Grignard reaction stands as a powerful and classical method for the formation of carbon-carbon bonds, offering a direct and efficient route to these valuable tertiary alcohols.[3][4][5]

This guide provides a detailed protocol for the 4-allylation of N-protected piperidinones using an allyl Grignard reagent. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides insights into potential challenges and optimization strategies.

Mechanistic Overview: The Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[3][4][5] In the context of 4-allylation of piperidinones, the allyl Grignard reagent (allylmagnesium bromide or chloride) acts as the nucleophile.

The reaction proceeds in two key stages:

-

Nucleophilic Addition: The carbon atom of the allyl group, which is covalently bonded to magnesium, carries a partial negative charge, rendering it highly nucleophilic.[5][6] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the N-protected piperidinone. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[3][5]

-

Aqueous Work-up: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide, yielding the final 4-allyl-4-hydroxypiperidine product and magnesium salts, which can be removed during the work-up procedure.[2][7]

Caption: Mechanism of the Grignard reaction for the 4-allylation of a piperidinone.

Experimental Protocol: 4-Allylation of N-Boc-4-piperidone

This protocol details the 4-allylation of N-tert-butyloxycarbonyl (Boc)-4-piperidone, a common starting material. The Boc protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed later if required.[2]

Materials:

-

N-Boc-4-piperidone

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Iodine crystal (for activation)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Ice bath and/or dry ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

Part A: Preparation of Allylmagnesium Bromide

-

Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. The disappearance of the purple iodine color indicates activation.[7]

-

Grignard Formation: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium. An exothermic reaction should initiate. If the reaction does not start, gentle warming may be necessary. Once the reaction begins, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be cloudy and greyish.

Part B: Grignard Addition to N-Boc-4-piperidone

-

Substrate Preparation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution of N-Boc-4-piperidone to -78 °C using a dry ice-acetone bath or to 0 °C using an ice bath. Lower temperatures are often preferred to minimize side reactions.[7]

-

Addition: Slowly add the freshly prepared allylmagnesium bromide solution to the cooled piperidinone solution via a cannula or dropping funnel. Maintain the low temperature during the addition.

-

Reaction: Stir the reaction mixture at the low temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Warming: After the reaction is complete, allow the mixture to slowly warm to room temperature.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-allyl-4-hydroxy-N-Boc-piperidine.

Caption: Experimental workflow for the 4-allylation of N-Boc-4-piperidone.

Critical Parameters and Troubleshooting

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Reagents & Solvents | Anhydrous | Grignard reagents are highly reactive towards protic sources (e.g., water, alcohols), which will quench the reagent and reduce the yield.[7] |

| Magnesium Activation | Use of iodine or 1,2-dibromoethane | A passivating oxide layer on the magnesium surface can prevent the initiation of the Grignard reaction.[7] |

| Reaction Temperature | -78 °C to 0 °C for addition | Lower temperatures help to control the exothermicity of the reaction and can improve diastereoselectivity in certain cases. It also minimizes side reactions like enolization.[7][9] |

| Stoichiometry | 1.2-1.5 equivalents of Grignard reagent | A slight excess of the Grignard reagent ensures complete consumption of the starting piperidinone. |

| Quenching | Slow addition of sat. aq. NH₄Cl at 0 °C | A vigorous and exothermic reaction can occur if the quenching agent is added too quickly. Ammonium chloride is a mild acid that effectively protonates the alkoxide without causing side reactions. |

Troubleshooting Common Issues:

-

Low or No Product Formation:

-

Inactive Grignard Reagent: Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere. Verify the quality of the allyl bromide and magnesium. Consider titrating the Grignard reagent before use to determine its concentration.

-

Poor Magnesium Activation: Ensure the magnesium surface is activated before the addition of the bulk of the allyl bromide.[7]

-

-

Formation of Side Products:

-

Enolization of the Piperidinone: The Grignard reagent can act as a base and deprotonate the α-protons of the piperidinone, leading to the recovery of starting material after work-up.[4][7] Using lower reaction temperatures can minimize this side reaction.

-

Wurtz Coupling: The allyl Grignard reagent can react with unreacted allyl bromide to form 1,5-hexadiene. This can be minimized by slow addition of the allyl bromide during the Grignard reagent preparation.[7][8]

-

-

Diastereoselectivity:

-

For substituted piperidinones, the addition of the Grignard reagent can lead to the formation of diastereomers. The stereochemical outcome can be influenced by steric hindrance and the potential for chelation control.[9][10][11] While allylmagnesium reagents often show lower diastereoselectivity compared to other Grignard reagents, running the reaction at lower temperatures may improve the selectivity.[9][12]

-

Conclusion

The Grignard reaction provides a robust and reliable method for the 4-allylation of piperidinones, yielding valuable intermediates for drug discovery and development. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the maintenance of low temperatures, high yields of the desired 4-allyl-4-hydroxypiperidines can be achieved. Understanding the underlying mechanism and potential side reactions is crucial for troubleshooting and optimizing this important transformation.

References

- Benchchem. The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.

- Benchchem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.

- Hoveyda, A. H., et al.

- Hoveyda, A. H., et al. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC.

- Hoveyda, A. H., et al. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. PMC.

- Wax Studios. Grignard Reaction With Ketone.

- Organic Chemistry Portal. Grignard Reaction.

- Hoveyda, A. H., et al. Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model.

- Chemistry Steps. The Grignard Reaction Mechanism.

- Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview.

- Saeed, M., et al. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Pakistan Journal of Pharmaceutical Sciences.

- Comins, D. L., et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Cossy, J., et al.

- Organic Syntheses. Allylmagnesium bromide.

- Saeed, M., et al. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wax-studios.com [wax-studios.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

reductive amination methods for 1,3-dimethylpiperidin-4-ol precursors

Application Note: Chemoselective Reductive Amination Strategies for the Synthesis of 1,3-Dimethylpiperidin-4-one (Precursor to 1,3-Dimethylpiperidin-4-ol Scaffolds)

Executive Summary & Strategic Analysis

The 1,3-disubstituted piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for various antihistamines, neurokinin antagonists, and analgesics. However, the synthesis of 1,3-dimethylpiperidin-4-ol presents a specific chemoselective challenge: the installation of the N-methyl group onto the 3-methylpiperidin-4-one precursor without reducing the C4-ketone or scrambling the C3-stereocenter.

This Application Note details two distinct reductive amination protocols to synthesize the critical 1,3-dimethylpiperidin-4-one intermediate, followed by a guide on stereoselective reduction to the target alcohol.

The Core Challenge: Standard reducing agents (e.g., NaBH₄) are non-selective; they will reduce the C4-ketone to an alcohol simultaneously with the N-methylation, often yielding intractable mixtures of diastereomers. To preserve the ketone for subsequent stereocontrolled reduction, one must utilize chemoselective reductive alkylation .

Critical Mechanism: Chemoselectivity in Aminoketones

The success of this synthesis relies on exploiting the pKa differences between the iminium ion (formed from the amine and aldehyde) and the ketone carbonyl.

-

Pathway A (Non-Selective): Stronger hydrides (NaBH₄) reduce both the in situ iminium species and the ketone.

-

Pathway B (Chemoselective - Recommended): Sodium Triacetoxyborohydride (STAB) is less basic and sterically crowded. In the presence of acetic acid, it selectively reduces the protonated iminium ion much faster than the neutral ketone, allowing for N-methylation while leaving the C4-carbonyl intact.

Visualizing the Chemoselectivity (DOT Diagram)

Figure 1: Mechanistic divergence between STAB (selective) and NaBH₄ (non-selective) pathways.

Protocol A: Chemoselective N-Methylation via STAB (Recommended)

This method is preferred for high-value intermediates where ketone preservation is required. It operates under mild conditions (Room Temperature) and avoids thermal polymerization of the aminoketone.

Reagents:

-

Substrate: 3-Methylpiperidin-4-one hydrochloride (1.0 equiv)

-

Reagent: Formaldehyde (37% aq. solution, 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

-

Free Basing (In-situ): Suspend the piperidone hydrochloride salt in DCE. Add Triethylamine (1.0 equiv) if the salt form is used, stirring for 15 minutes to liberate the free amine.

-

Imine Formation: Add Formaldehyde (1.2 equiv) and Acetic Acid (1.0 equiv). Stir vigorously at room temperature for 30–60 minutes.

-

Expert Insight: The acetic acid buffers the pH to ~5-6, accelerating iminium ion formation without catalyzing aldol condensation of the ketone.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 20 minutes.

-

Caution: Gas evolution (minimal) may occur. Maintain temperature <10°C during addition to maximize selectivity.

-

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (pH 8–9).

-

Extract with DCM (3x).[1]

-

Crucial Step: Wash combined organics with brine, dry over Na₂SO₄.

-

Note: The product is a water-soluble amine; ensure the aqueous layer is sufficiently basic (pH >10) during extraction to force the amine into the organic phase.

-

Protocol B: The Eschweiler-Clarke Reaction (Scalable Alternative)

This classical method uses formic acid as the hydride source.[2] It is cost-effective for kilogram-scale batches but requires heat, which can degrade sensitive 4-piperidones via aldol-like polymerization.

Reagents:

-

Substrate: 3-Methylpiperidin-4-one

-

Reagents: Formaldehyde (37% aq, 2.2 equiv), Formic Acid (88%, 4.0 equiv)

Methodology:

-

Mix the piperidone and formic acid in a round-bottom flask.

-

Heat to reflux (90–100°C) for 2–4 hours. CO₂ evolution indicates reaction progress.[5]

-

Workup: Cool to RT. Add HCl (conc.) and evaporate to dryness to remove excess formic acid. Basify residue with NaOH (20%) and extract with ether/DCM.

Comparison of Methods:

| Feature | Method A: STAB | Method B: Eschweiler-Clarke |

| Chemoselectivity | High (Ketone preserved) | Moderate (Risk of thermal degradation) |

| Temperature | 0°C to RT | 100°C (Reflux) |

| Yield | 85–95% | 60–80% |

| Scalability | Moderate (Reagent cost) | High (Cheap reagents) |

| Safety | Mild | CO₂ evolution; Hot acid |

Stereoselective Reduction to 1,3-Dimethylpiperidin-4-ol

Once the 1,3-dimethylpiperidin-4-one precursor is secured, the final step is the reduction to the alcohol. The stereochemical outcome (cis vs. trans relative to the C3-methyl) depends on the reducing agent's steric bulk.

-

Scenario 1: Thermodynamic Control (Small Hydride):

-

Reagent: NaBH₄ in Methanol at -78°C.

-

Outcome: Hydride attacks from the axial trajectory (least torsional strain), yielding predominantly the equatorial alcohol (trans to the C3-methyl if the methyl is equatorial).

-

Ratio: Typically 3:1 to 4:1 favoring the trans-alcohol.

-

-

Scenario 2: Kinetic Control (Bulky Hydride):

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.

-

Outcome: The bulky hydride is forced to attack from the less hindered equatorial face, yielding the axial alcohol (cis to the C3-methyl).

-

Ratio: >95:5 favoring the cis-alcohol.

-

Workflow Visualization (DOT Diagram)

Figure 2: Complete synthetic workflow from precursor to stereodefined alcohol.

Regulatory & Safety Note

-

Precursor Watchlist: 4-Piperidones are often monitored substances (DEA List I/II or international equivalents) due to their utility in synthesizing fentanyl analogues. Researchers must verify compliance with local regulations (e.g., CAS 3612-20-2 for 1-methyl-4-piperidone) before procurement.

-

Handling: Alkylating agents (Formaldehyde) are potential carcinogens. STAB generates boric acid derivatives; dispose of waste according to halogenated solvent protocols.

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

BenchChem. (2025).[1] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Technical Library. Link

-